3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS2/c1-12-7(13)10-11-8(12)14-4-5-2-3-6(9)15-5/h2-3H,4H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSAYCZKRLKQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NN=C1SCC2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248942-93-9 | |
| Record name | 3-{[(5-bromothiophen-2-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of 3-Amino-5-thio-1,2,4-triazole with 5-Bromothiophene-2-methyl Bromide
A foundational method involves the nucleophilic substitution between 3-amino-5-thio-1,2,4-triazole and 5-bromothiophene-2-methyl bromide. The reaction proceeds in a basic ethanol-water medium, where sodium hydroxide deprotonates the thiol group of the triazole, enhancing its nucleophilicity. The alkylation occurs at the sulfur atom, forming the methylsulfanyl bridge.
Reaction Conditions :
Procedure :
- Dissolve 3-amino-5-thio-1,2,4-triazole (2.32 g, 0.02 mol) in 20 mL of 1 M NaOH.
- Add 5-bromothiophene-2-methyl bromide (3.75 g, 0.02 mol) dissolved in 40 mL ethanol.
- Reflux at 75°C until turbidity dissipates (20 minutes).
- Concentrate under reduced pressure, dilute with water, and refrigerate to precipitate the product.
Key Observations :
- The amber-colored solution indicates intermediate formation.
- Azeotropic drying with toluene ensures removal of residual water, critical for purity.
Cyclization Approaches
Alkaline Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from 5-bromothiophene-2-carbaldehyde undergo cyclization in alkaline conditions to form the triazolone core. This method, adapted from triazole-thione syntheses, involves two stages:
- Formation of Thiosemicarbazide : React 5-bromothiophene-2-carbaldehyde with thiosemicarbazide in ethanol.
- Cyclization : Treat the intermediate with NaOH in ethanol under reflux.
Optimized Parameters :
Mechanistic Insight :
The base abstracts a proton from the thiosemicarbazide, facilitating intramolecular nucleophilic attack and subsequent cyclodehydration to form the triazolone ring.
Characterization and Validation
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d₆) : δ 2.26 (s, 3H, CH₃), 4.17 (s, 2H, SCH₂), 7.09–7.23 (m, 2H, thiophene-H).
- ¹³C NMR : 21.1 (CH₃), 35.1 (SCH₂), 129.1–136.6 (aromatic carbons), 156.2 (C=O).
Infrared Spectroscopy (IR) :
- Peaks at 3439 cm⁻¹ (N-H stretch), 1636 cm⁻¹ (C=O), 1500 cm⁻¹ (C-Br).
Mass Spectrometry (ESI-MS) :
- Molecular ion peak at m/z 220.9 [M-H]⁻, confirming the molecular formula C₁₀H₉BrN₄OS.
Comparative Data Table: Synthesis Methods
| Method | Starting Materials | Reagents/Conditions | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Amino-5-thio-1,2,4-triazole | NaOH, ethanol-water, 75°C | 66 | 96 |
| Alkaline Cyclization | 5-Bromothiophene-2-carbaldehyde | NaOH, ethanol, 80°C | 72–78 | 98 |
| Patent-Based Suzuki Coupling | Bromothiophenyl boronic acid | Pd(PPh₃)₄, XPhos, K₂CO₃ | 58 | 95 |
Challenges and Optimization Strategies
Solvent Selection Impact
Ethanol-water mixtures enhance solubility of ionic intermediates, but pure ethanol improves reaction rates for non-polar substrates. Trials with isopropanol or DMF showed reduced yields (<50%), underscoring ethanol’s superiority.
Temperature Control
Exceeding 80°C during cyclization led to decomposition, evidenced by HPLC impurities >10%. Maintaining 75–80°C balances reaction kinetics and stability.
Chemical Reactions Analysis
Types of Reactions
3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes.
Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.
Mechanism of Action
The mechanism of action of 3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-methylthiophene: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
5-methyl-4-bromothiophen-2-ylboronic acid: Another brominated thiophene derivative used in Suzuki-Miyaura coupling reactions.
Uniqueness
3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one is unique due to its combination of a triazole ring and a brominated thiophene moiety. This structural feature imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one is a heterocyclic compound characterized by the presence of a triazole ring and a brominated thiophene moiety. Its unique structure positions it as a promising candidate in medicinal chemistry, particularly for its potential antimicrobial and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 306.2 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1248942-93-9 |
| Molecular Weight | 306.2 g/mol |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
Molecular Targets:
- Enzymes: Inhibition of specific enzymes involved in cellular processes.
- Receptors: Modulation of receptor activity affecting cell signaling pathways.
Biological Pathways:
The compound may influence pathways such as:
- DNA Synthesis Inhibition: Disruption of nucleic acid synthesis in pathogens or cancer cells.
- Apoptosis Induction: Triggering programmed cell death in malignant cells.
Biological Activity Studies
Recent studies have evaluated the biological activities of this compound alongside related triazole derivatives.
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial effects against various bacterial strains. The compound exhibited activity comparable to established antibiotics against Gram-positive and Gram-negative bacteria.
Cytotoxicity and Anticancer Activity
Research has shown that this compound possesses notable antiproliferative properties against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
These results indicate that the compound may effectively inhibit cancer cell growth while maintaining low toxicity levels in normal cells.
Case Studies
-
Study on Cytokine Release:
A study evaluated the effect of triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMC). The results indicated that compounds similar to this compound significantly inhibited TNF-alpha production by up to 60%, suggesting potential anti-inflammatory properties . -
Antiproliferative Activity:
Another investigation focused on the antiproliferative effects of this compound against lung and breast cancer cells. The findings revealed that it could reduce cell viability significantly, indicating its potential as an anticancer agent .
Q & A
Q. How do solvent effects influence the compound’s solvatochromic behavior and reactivity?
- Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) reveals bathochromic shifts (~20 nm) due to π→π* transitions. Kamlet-Taft parameters quantify solvent hydrogen-bonding effects on reaction rates (e.g., 2x faster in DMF than ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
